(2Z)-2-methylbut-2-ene-1,4-diol

Description

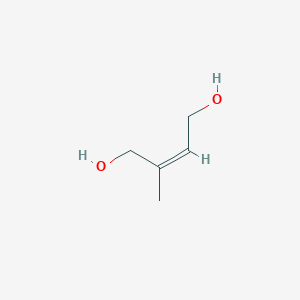

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(Z)-2-methylbut-2-ene-1,4-diol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O2/c1-5(4-7)2-3-6/h2,6-7H,3-4H2,1H3/b5-2- | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLXLJBCLEUWWCG-DJWKRKHSSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCO)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C/CO)/CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

102.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Nomenclature and Isomeric Context Within Unsaturated Diols

The systematic IUPAC name for this compound is (2Z)-2-methylbut-2-ene-1,4-diol. nih.gov The "(2Z)" designation specifies the stereochemistry around the carbon-carbon double bond, indicating that the higher priority substituents on each carbon of the double bond are on the same side. In this case, the methyl group and the hydroxymethyl group attached to the double bond are on the same side.

This compound exists within a broader class of unsaturated diols, which are organic compounds containing two hydroxyl groups and at least one carbon-carbon double bond. A key isomeric counterpart to the (2Z) form is the (E) isomer, (2E)-2-methylbut-2-ene-1,4-diol. chemspider.com The "E" designation, from the German entgegen for "opposite," signifies that the higher priority groups are on opposite sides of the double bond. This seemingly subtle difference in spatial arrangement can lead to significant variations in the physical properties and chemical reactivity of the isomers.

The parent compound, 2-butene-1,4-diol (B106632), also exists as (Z) and (E) isomers and serves as a crucial intermediate in various industrial applications, including the production of polymers and pharmaceuticals. chemicalbook.com The study of these simpler unsaturated diols provides a foundational understanding for the behavior and potential applications of their substituted derivatives like this compound.

| Property | This compound | (2E)-2-methylbut-2-ene-1,4-diol |

| Molecular Formula | C5H10O2 | C5H10O2 |

| Molecular Weight | 102.13 g/mol | 102.13 g/mol |

| IUPAC Name | This compound | (2E)-2-methylbut-2-ene-1,4-diol |

Structural Features and Stereochemical Considerations in Academic Investigations

The stereochemistry of the double bond is a critical aspect of this molecule's identity and is a key focus in academic investigations. The spatial arrangement of the substituents around the double bond dictates how the molecule can interact with other reagents and catalysts, making stereoselective synthesis a major area of research. For instance, the synthesis of (Z)-alkenes is often more challenging than their thermodynamically more stable (E)-counterparts, making the development of synthetic routes to compounds like (2Z)-2-methylbut-2-ene-1,4-diol an active area of chemical research. researchgate.net

| Computed Property | Value |

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 2 |

| Topological Polar Surface Area | 40.5 Ų |

| LogP (octanol-water partition coefficient) | -0.2 |

Note: The data in this table is based on computed properties from PubChem. nih.gov

Significance As a Fundamental Chemical Entity for Advanced Research

Stereoselective and Regioselective Synthesis of this compound

Achieving high stereoselectivity to favor the Z-isomer is a primary focus in the synthesis of this diol. The thermodynamic preference for the E-isomer often requires carefully designed synthetic strategies to access the less stable Z-configuration.

A prevalent and industrially significant method for synthesizing unsaturated diols is the selective hydrogenation of a corresponding alkyne precursor. chemicalbook.com For this compound, the logical precursor would be 2-methyl-2-butyne-1,4-diol. The key to obtaining the desired Z-alkene is the use of a partially deactivated ("poisoned") catalyst that facilitates the syn-addition of hydrogen across the triple bond but resists further reduction to the alkane or isomerization to the more stable E-alkene.

Lindlar's catalyst, which consists of palladium deposited on calcium carbonate and treated with lead acetate (B1210297) and quinoline, is a classic example of a catalyst system designed for this purpose. The selective hydrogenation of 2-butyne-1,4-diol (B31916) to its Z-isomer is a well-established industrial process, often achieving high conversion and selectivity under mild conditions. chemicalbook.com Similar strategies using other supported metal catalysts have been developed. For instance, a Schiff base-modified palladium nanocatalyst has demonstrated excellent performance in the selective hydrogenation of 2-butyne-1,4-diol, achieving high conversion with nearly 100% selectivity for the Z-product under mild temperature and pressure. chemicalbook.com Another study highlights a platinum on silicon carbide (Pt/SiC) catalyst that also shows outstanding selectivity for the diol product. chemicalbook.com

Table 1: Catalyst Performance in the Selective Hydrogenation of 2-Butyne-1,4-diol This table summarizes the performance of different catalytic systems in the analogous synthesis of cis-2-butene-1,4-diol (B44940), indicating plausible routes for its methylated counterpart.

| Catalyst System | Temperature (°C) | H₂ Pressure (MPa) | Conversion (%) | Selectivity to (Z)-Diol (%) | Reference |

| Schiff Base-Modified Pd | 50 | 2 | 95.2 | ~100 | chemicalbook.com |

| 0.5 wt% Pt/SiC | 100 | 1 | 96 | 96 | chemicalbook.com |

Biocatalysis offers a powerful alternative for stereoselective synthesis, operating under mild conditions with high specificity. nih.gov While specific enzymatic routes for this compound are not extensively documented, established enzyme classes could be applied to its synthesis.

Ketoreductases (KREDs): A plausible biocatalytic approach would involve the stereoselective reduction of a precursor like 2-methyl-1,4-dihydroxy-2-buten-one using a suitable KRED. These enzymes are widely used in industry for producing chiral alcohols with high enantioselectivity. nih.gov

Hydratases: Hydratases, which catalyze the addition of water to double bonds, could potentially be engineered to act on a suitable enyne precursor to generate the target allylic diol structure. nih.gov

Lipases: Lipases are frequently used for the kinetic resolution of racemic alcohols via selective acylation. nih.gov A racemic mixture of a precursor alcohol could be resolved using a lipase (B570770) to provide an enantiomerically enriched starting material for the synthesis of the target diol.

The development of these biocatalytic routes is driven by advances in enzyme discovery and protein engineering, which can tailor enzyme activity and stability for specific industrial applications. nih.gov

The functional groups of this compound allow for various oxidative transformations. Oxidative cyclization of but-2-ene-1,4-diol derivatives, mediated by catalysts such as (cyclopentadienone)iron complexes, can yield functionalized cyclic ethers. researchgate.net This suggests a potential reaction pathway for this compound to access substituted 2,5-dihydrofuran (B41785) derivatives.

Furthermore, the hydroxyl groups can be selectively oxidized. For instance, a multi-step process for synthesizing 4-acetoxy-2-methyl-2-butenal involves the esterification of a related chlorobutanol, followed by rearrangement and subsequent oxidation of the primary alcohol to an aldehyde using DMSO and a TEMPO catalyst. researchgate.net Such strategies highlight the potential for selective functionalization of one of the diol's hydroxyl groups.

Synthesizing the target diol from a precursor that already contains the Z-double bond is a highly effective strategy for ensuring stereochemical control. A notable method involves the palladium-catalyzed decarboxylative reaction of vinyl-substituted cyclic carbonates with water as a nucleophile. nih.gov This approach provides a general and highly stereoselective route to (Z)-1,4-but-2-ene diols with high yields and is applicable to a wide range of substrates. The mechanism is believed to involve a catalytic intermediate where hyperconjugation plays a crucial role in controlling the stereochemical outcome. nih.gov

Another logical approach would be the selective 1,2-reduction of the aldehyde functionality in a precursor like (Z)-2-methyl-2-butenal. This would require a chemoselective reducing agent that preferentially attacks the carbonyl group while leaving the α,β-unsaturated double bond intact.

Modern organometallic chemistry provides sophisticated tools for stereoselective synthesis. The aforementioned palladium-catalyzed synthesis from vinyl cyclic carbonates is a prime example of an efficient organometallic method that delivers the Z-diol product with high fidelity. nih.govresearchgate.net

While not yet applied to this specific diol, emerging techniques in organoselenium chemistry present intriguing possibilities. Recent research has demonstrated the rapid synthesis of various organoselenium compounds through the mechanochemical activation of elemental selenium with magnesium and organic halides. nih.gov This solvent-free, mild-condition method could potentially be adapted to introduce selenium-containing functional groups into the this compound framework, creating novel derivatives for further transformation.

Exploration of Chemical Reactivity and Mechanistic Organic Transformations

The chemical reactivity of this compound is dictated by its three key features: the Z-configured C=C double bond, and the two primary allylic hydroxyl groups.

One significant reaction is acid-catalyzed cyclodehydration. Analogous to 1,4-butanediol (B3395766) and its unsaturated counterpart 2-butene-1,4-diol (B106632), this compound is expected to undergo intramolecular cyclization to form 3-methyl-2,5-dihydrofuran. researchgate.net Quantum chemical calculations on the parent 2-butene-1,4-diol suggest a mechanism involving protonation of a hydroxyl group, followed by intramolecular nucleophilic attack by the second hydroxyl group to displace water. researchgate.net

The double bond can participate in various addition and cycloaddition reactions. It is also a substrate for olefin metathesis. For example, the parent compound, cis-2-butene-1,4-diol, has been used in cross-metathesis reactions with methyl oleate (B1233923) to generate α,ω-bifunctional compounds, which are valuable synthetic intermediates. chemrxiv.org

Furthermore, the allylic diol structure can undergo rearrangement reactions. An interesting transformation reported for the (E)-isomer involves a retro-ene reaction upon pyrolysis of a glucosidic derivative, leading to the formation of isopentenyl alcohol. rsc.org This suggests that the (2Z)-isomer could also be a substrate for related pericyclic reactions under appropriate thermal or catalytic conditions. The diol is also a key intermediate in the synthesis of various products, with its parent compound, cis-butene-1,4-diol, being used in the production of the insecticide endosulfan. wikipedia.org

Elucidation of Dihydroxylation Mechanisms

Dihydroxylation of the double bond in this compound converts the alkene into a vicinal diol, resulting in the formation of 2-methylbutane-1,2,3,4-tetrol. The stereochemical outcome of this transformation—either syn- or anti-dihydroxylation—is dictated by the chosen reagents and mechanism. differencebetween.com

Syn-dihydroxylation involves the addition of two hydroxyl groups to the same face of the double bond. This is commonly achieved using osmium tetroxide (OsO₄) or potassium permanganate (B83412) (KMnO₄). youtube.com The reaction with OsO₄ proceeds through a concerted [3+2] cycloaddition mechanism, forming a cyclic osmate ester intermediate. wikipedia.orgorganic-chemistry.org Subsequent hydrolysis cleaves the osmate ester to yield the syn-diol. wikipedia.org Due to the expense and toxicity of osmium tetroxide, it is typically used in catalytic amounts in conjunction with a stoichiometric co-oxidant, such as N-methylmorpholine N-oxide (NMO) or potassium ferricyanide (B76249) (K₃[Fe(CN)₆]). organic-chemistry.org

The Sharpless Asymmetric Dihydroxylation represents a powerful enantioselective version of this reaction. By employing a chiral quinine-based ligand, such as (DHQ)₂-PHAL or (DHQD)₂-PHAL, the dihydroxylation can be directed to one face of the alkene, producing a specific enantiomer of the resulting tetrol with high selectivity. wikipedia.orgnumberanalytics.com The reaction begins with the formation of a chiral osmium-ligand complex, which then undergoes a [3+2] cycloaddition with the alkene. wikipedia.org

Anti-dihydroxylation , the addition of two hydroxyl groups to opposite faces of the double bond, can be achieved through epoxidation followed by acid-catalyzed ring-opening. First, the alkene is treated with a peroxy acid, like meta-chloroperoxybenzoic acid (mCPBA), to form an epoxide. The subsequent addition of aqueous acid protonates the epoxide oxygen, activating the ring for nucleophilic attack by water. This backside attack opens the ring and results in the formation of an anti-diol.

The Woodward and Prévost reactions offer alternative methods for dihydroxylation with distinct stereochemical control. The Woodward reaction, which uses iodine and silver acetate in wet acetic acid, results in syn-dihydroxylation. vedantu.comorganic-chemistry.orgchemistnotes.com Conversely, the Prévost reaction employs iodine and a silver salt like silver benzoate (B1203000) under anhydrous conditions to yield an anti-diol. vedantu.com The key difference lies in the nucleophile that opens the intermediate cyclic ion; in the Woodward reaction, water attacks to give the syn-product, while in the Prévost reaction, a second equivalent of the acetate or benzoate anion attacks from the opposite face, leading to the anti-product. chemistnotes.com

Table 1: Comparison of Dihydroxylation Methods for this compound This table is interactive. Click on the headers to sort.

| Method | Reagents | Stereochemical Outcome | Mechanism Highlights |

|---|---|---|---|

| Upjohn Dihydroxylation | Catalytic OsO₄, NMO | Syn-dihydroxylation | Forms cyclic osmate ester intermediate. wikipedia.org |

| Sharpless Asymmetric Dihydroxylation | Catalytic OsO₄, K₃[Fe(CN)₆], Chiral Ligand (e.g., (DHQD)₂-PHAL) | Enantioselective Syn-dihydroxylation | Chiral ligand creates an asymmetric environment around the osmium catalyst. organic-chemistry.orgnumberanalytics.com |

| Epoxidation/Hydrolysis | 1. mCPBA; 2. H₃O⁺ | Anti-dihydroxylation | Proceeds via an epoxide intermediate followed by acid-catalyzed ring-opening. |

| Woodward Reaction | I₂, CH₃COOAg, wet CH₃COOH | Syn-dihydroxylation | Water acts as a nucleophile to open a cyclic acetoxonium ion. organic-chemistry.orgchemistnotes.com |

| Prévost Reaction | I₂, C₆H₅COOAg, dry solvent | Anti-dihydroxylation | Benzoate acts as a nucleophile to open a cyclic iodonium (B1229267) ion. vedantu.com |

Nucleophilic and Electrophilic Reactions of the Allylic Diol System

The reactivity of this compound is characterized by the interplay between its nucleophilic hydroxyl groups and the electron-rich π-system of the double bond.

Electrophilic reactions primarily target the carbon-carbon double bond. In an electrophilic addition reaction, an electrophile (E⁺) attacks the π-bond, leading to the formation of a carbocation intermediate. libretexts.org Given the structure of the diol, the initial attack would generate a tertiary carbocation, which is stabilized by the adjacent methyl group and hyperconjugation. A subsequent attack by a nucleophile (Nu⁻) on the carbocation completes the addition. For example, the reaction with hydrogen halides (H-X) would proceed via this mechanism to yield a halogenated alcohol. libretexts.org

Nucleophilic reactions can occur at the allylic carbon atoms. The hydroxyl groups themselves are nucleophiles but are also easily converted into good leaving groups upon protonation or derivatization (e.g., as tosylates or mesylates). Once a leaving group is in place, the molecule becomes susceptible to nucleophilic substitution. These substitutions can proceed through several pathways:

Sₙ2 Reaction: A direct backside attack by a nucleophile at the primary carbon, displacing the leaving group. stackexchange.com

Sₙ1 Reaction: Formation of a resonance-stabilized allylic carbocation, which can then be attacked by a nucleophile at either of the two electrophilic carbon centers, often leading to a mixture of products. libretexts.org

Sₙ2' and Sₙ1' Reactions: These are "allylic rearrangement" pathways where the nucleophile attacks the double bond at the γ-position, inducing a shift of the double bond and expulsion of the leaving group from the α-position. youtube.com The Sₙ2' mechanism is a concerted process, while the Sₙ1' proceeds through the aforementioned allylic cation. youtube.com

The choice between these pathways is influenced by factors such as the nature of the nucleophile, the leaving group, solvent, and steric hindrance at the reaction centers. stackexchange.comyoutube.com

Pericyclic Reaction Studies, including Retro-Ene Reactions

Pericyclic reactions are concerted processes that proceed through a cyclic transition state and are governed by the principles of orbital symmetry. masterorganicchemistry.com The allylic system of 2-methylbut-2-ene-1,4-diol is a potential candidate for such transformations, most notably the ene and retro-ene reactions. wikipedia.org

The ene reaction involves the reaction of an alkene with an allylic hydrogen (the "ene") with a compound containing a multiple bond (the "enophile"). wikipedia.org The reverse process, the retro-ene reaction , involves the thermal or Lewis-acid-catalyzed fragmentation of a molecule to form an alkene and an enophile, proceeding through a 1,5-hydrogen shift. libretexts.orgacs.org Research on the related (E)-isomer has demonstrated the utility of an asymmetric retro-ene reaction. The pyrolysis of a tetra-O-acetyl-β-D-glucoside derivative of (E)-2-methylbut-2-ene-1,4-diol was used to generate an enantiomerically enriched sample of isopentenyl alcohol. This transformation highlights the potential for using chiral auxiliaries to control the stereochemistry of pericyclic fragmentations in this system.

While specific studies on Diels-Alder reactions involving this compound as either the diene or dienophile component are not prominent, its structure suggests potential participation in such [4+2] cycloadditions under appropriate conditions, further expanding its synthetic utility.

Investigation of Radical Reactions and Their Stereochemical Outcomes

The allylic hydrogens in this compound are susceptible to abstraction by radical species. Allylic halogenation, particularly bromination, can be selectively achieved using N-bromosuccinimide (NBS) in the presence of light or a radical initiator. quimicaorganica.org

The mechanism proceeds through a radical chain reaction:

Initiation: A small amount of bromine radical (Br•) is generated. quimicaorganica.org

Propagation: The bromine radical abstracts an allylic hydrogen from the diol. This is the most favorable position for hydrogen abstraction because it forms a resonance-stabilized allylic radical. utdallas.edu This radical intermediate is a hybrid of two resonance structures, with the unpaired electron delocalized over two carbon atoms. The allylic radical then reacts with a source of bromine (either Br₂ generated in situ from NBS, or NBS itself) to form the allylic bromide product and regenerate a bromine radical to continue the chain. quimicaorganica.orgyoutube.com

Termination: The reaction ceases when radicals combine with each other. quimicaorganica.org

A key feature of this reaction is its stereochemical outcome. The intermediate allylic radical is planar, meaning the subsequent attack by the bromine can occur from either face. youtube.com If the carbon atom being halogenated becomes a stereocenter, this typically results in a racemic mixture of products. youtube.com Furthermore, because the radical is delocalized, a mixture of constitutional isomers can be formed. Recent advancements in photoredox nickel catalysis have shown potential for stereodivergent allylic C-H functionalization, suggesting that ligand control could direct the stereochemical outcome of such radical cross-couplings. nih.gov

Transformation Pathways to Related Hydroxylated Compounds

Beyond the dihydroxylation of the double bond to form 2-methylbutane-1,2,3,4-tetrol, this compound can be converted into a variety of other hydroxylated compounds.

Selective oxidation of the primary hydroxyl groups can yield different products. Mild oxidation could potentially afford the corresponding dialdehyde (B1249045) or, if only one equivalent of oxidant is used, the hydroxy-aldehyde. More vigorous oxidation would lead to the dicarboxylic acid. The presence of the double bond requires careful selection of the oxidant to avoid unwanted side reactions like cleavage.

Furthermore, the allylic diol can serve as a precursor to other diol structures. For instance, methods developed for the stereoselective synthesis of 1,3-diols from other acyclic allylic alcohols, such as stereoselective methoxyselenenylation, could potentially be adapted to this system. documentsdelivered.com Additionally, a regioselective iodoamination reaction of allylic trichloroacetamides, derived from allylic alcohols, provides a pathway to 3-amino-1,2-diols after hydrolysis, showcasing a route to aminohydroxylated structures. rsc.org

Derivatization and Functional Group Interconversion Strategies for Research Purposes

For advanced research, including mechanistic studies or as a building block in complex syntheses, the hydroxyl groups of this compound can be converted into other functionalities.

Synthesis of Halogenated and Organometallic Derivatives for Advanced Studies

Halogenated derivatives can be synthesized by replacing one or both hydroxyl groups with a halogen atom. Standard reagents for converting primary alcohols to alkyl halides include thionyl chloride (SOCl₂) for chlorides and phosphorus tribromide (PBr₃) for bromides. The reactivity of the two hydroxyl groups may differ, potentially allowing for selective monohalogenation under controlled conditions. These halogenated derivatives are valuable intermediates for subsequent nucleophilic substitution or organometallic coupling reactions.

Organometallic derivatives can be prepared through several routes.

Deprotonation: The acidic protons of the hydroxyl groups can be removed by a strong base (e.g., sodium hydride) to form a dialkoxide. This nucleophilic species can then be used in reactions with various metal complexes.

From Halogenated Derivatives: The most common approach involves converting the diol into a dihalide first. This dihalide can then be reacted with an active metal, such as lithium or magnesium, to form organolithium or Grignard reagents, respectively. youtube.comyoutube.com These reactions involve the oxidative insertion of the metal into the carbon-halogen bond. youtube.com

Palladium-Catalyzed Borylation: Modern methods allow for the direct conversion of allylic alcohols into allylic boronic esters using reagents like bis(pinacolato)diboron (B136004) (B₂pin₂) and a palladium catalyst. organic-chemistry.org This provides a direct and efficient route to a stable, versatile organometallic compound from the diol, which can then be used in cross-coupling reactions like the Suzuki coupling.

Table 2: Selected Derivatization Strategies for this compound This table is interactive. Click on the headers to sort.

| Transformation | Reagent(s) | Product Type | Notes |

|---|---|---|---|

| Halogenation (Chlorination) | Thionyl Chloride (SOCl₂) | Dichloroalkene | Converts -OH to -Cl. |

| Halogenation (Bromination) | Phosphorus Tribromide (PBr₃) | Dibromoalkene | Converts -OH to -Br. |

| Organometallic Synthesis (Grignard) | 1. PBr₃; 2. Mg, ether | Grignard Reagent | Requires initial conversion to the halide. youtube.com |

| Organometallic Synthesis (Organolithium) | 1. SOCl₂; 2. Li, ether | Organolithium Reagent | Requires initial conversion to the halide. youtube.com |

| Organometallic Synthesis (Borylation) | Bis(pinacolato)diboron, Pd catalyst | Allylic Boronic Ester | Direct conversion of -OH to a boronic ester derivative. organic-chemistry.org |

Controlled Esterification and Etherification for Probing Reactivity

The presence of two primary allylic hydroxyl groups in this compound offers a platform for investigating the controlled and selective formation of esters and ethers. The proximity of the C2-methyl group and the Z-configuration of the double bond introduce steric and electronic factors that influence the reactivity of the C1 and C4 hydroxyl groups, allowing for regioselective transformations under specific conditions.

The selective acylation of one hydroxyl group in the presence of the other is a key strategy for creating asymmetric building blocks. Enzymatic catalysis, particularly with lipases, has proven to be a powerful tool for achieving high regioselectivity in the acylation of diols that are structurally similar to this compound. For instance, studies on 2-substituted (Z)-but-2-ene-1,4-diols have demonstrated that enzymes like porcine pancreas lipase (PPL) can selectively acylate the C4-hydroxyl group. This selectivity is attributed to the steric hindrance imposed by the substituent at the C2 position, which makes the C1-hydroxyl group less accessible to the enzyme's active site.

In a representative study, the enzymatic acylation of 2-phenyl-(Z)-but-2-ene-1,4-diol with vinyl acetate in the presence of PPL resulted in the preferential formation of the C4-monoacetate. This approach highlights the potential for achieving controlled mono-esterification of this compound, which would yield valuable chiral synthons.

Beyond enzymatic methods, chemoselective mono-esterification can be achieved through careful control of reaction conditions. For the parent compound, (Z)-2-butene-1,4-diol, palladium-catalyzed decarboxylative acyloxylation has been developed to produce monoesters with high selectivity. This method involves the reaction of vinyl ethylene (B1197577) carbonates with carboxylic acids and could likely be adapted for this compound.

Table 1: Regioselective Acylation of 2-Substituted (Z)-but-2-ene-1,4-diols

| Substrate | Acylating Agent | Catalyst | Major Product | Regioselectivity |

|---|---|---|---|---|

| 2-Phenyl-(Z)-but-2-ene-1,4-diol | Vinyl Acetate | Porcine Pancreas Lipase | 4-Acetoxy-2-phenyl-(Z)-but-2-en-1-ol | High for C4-OH |

| (Z)-2-Butene-1,4-diol Derivative | Carboxylic Acid | Palladium Complex | (Z)-4-Acyloxy-but-2-en-1-ol | High |

This table presents data for analogs to illustrate the principle of regioselective esterification.

The selective etherification of this compound presents a synthetic challenge due to the similar reactivity of the two primary hydroxyl groups. However, strategies based on the temporary use of protecting groups or the exploitation of subtle differences in steric accessibility can be employed.

One potential approach involves the mono-protection of one hydroxyl group, for example, as a silyl (B83357) ether. The remaining free hydroxyl group can then be etherified under standard Williamson ether synthesis conditions (e.g., using an alkyl halide and a base). Subsequent deprotection of the silyl ether would yield the mono-etherified product. The choice of the silyl protecting group (e.g., TBDMS vs. TMS) can influence the selectivity of the initial protection step.

For related diols, such as (Z)-but-2-ene-1,4-diol, etherification has been utilized in the synthesis of more complex molecules like 3,4-ethylenedioxythiophene (B145204) (EDOT). In this context, the diol is reacted with a reagent like 2-bromoethanol (B42945) in the presence of a base to form a dioxane ring system, demonstrating that both hydroxyl groups can be made to react under forcing conditions. Achieving selective mono-etherification would require more nuanced control of stoichiometry and reaction parameters.

Selective Oxidation and Reduction Pathways in Complex Syntheses

The interplay between the alkene and diol functionalities in this compound allows for a rich variety of selective oxidation and reduction reactions, leading to a diverse array of valuable synthetic intermediates.

The selective oxidation of one or both hydroxyl groups of this compound can lead to the formation of hydroxy aldehydes, dialdehydes, or, through intramolecular cyclization, lactones. The allylic nature of the hydroxyl groups makes them particularly susceptible to oxidation by a range of reagents.

Manganese dioxide (MnO₂) is a classic reagent for the selective oxidation of allylic alcohols in the presence of saturated alcohols. In the case of this compound, careful control of the stoichiometry of MnO₂ could potentially lead to the mono-oxidation product, (Z)-4-hydroxy-2-methylbut-2-enal. This intermediate could then exist in equilibrium with its cyclic hemiacetal form.

More sophisticated catalytic systems offer higher efficiency and selectivity. For instance, copper/nitroxyl catalyst systems, such as Cu/TEMPO or Cu/ABNO, have been shown to be highly effective for the aerobic oxidative lactonization of diols. google.com Research on cis-2-butene-1,4-diol has demonstrated its efficient conversion into the corresponding γ-lactone using a biocatalytic system involving horse liver alcohol dehydrogenase (HLADH). nih.gov This enzymatic system first oxidizes one of the primary alcohols to an aldehyde, which then undergoes spontaneous cyclization to a lactol intermediate. The lactol is subsequently oxidized to the final lactone product. nih.gov Given the structural similarity, a similar transformation is highly plausible for this compound.

Table 2: Selected Methods for the Oxidation of Allylic Diols

| Substrate | Reagent/Catalyst | Product | Key Features |

|---|---|---|---|

| cis-2-Butene-1,4-diol | Horse Liver Alcohol Dehydrogenase (HLADH), NAD⁺, O₂ | γ-Butyrolactone derivative | High yield, enzymatic, proceeds via lactol intermediate. nih.gov |

| 1,5-Diols | TEMPO/BAIB | δ-Lactones | Chemoselective for primary alcohol oxidation. acs.org |

| Allylic Alcohols | Pd(OAc)₂, Et₃N, O₂ | α,β-Unsaturated Aldehydes/Ketones | Catalytic, selective for allylic alcohols over non-allylic ones. rsc.org |

This table includes data for analogous compounds to illustrate the potential oxidation pathways.

The selective reduction of the carbon-carbon double bond in this compound while preserving the two hydroxyl groups yields 2-methylbutane-1,4-diol, a valuable saturated diol. Catalytic hydrogenation is the most common method for this transformation.

The choice of catalyst is crucial to avoid the hydrogenolysis of the C-O bonds, which is a potential side reaction, especially with more aggressive catalysts like palladium on carbon under harsh conditions. Nickel-based catalysts, such as Raney nickel, or rhodium and ruthenium catalysts are often employed for the hydrogenation of alkenes in the presence of hydroxyl groups.

For example, the hydrogenation of unsaturated diols is generally achieved using catalysts like palladium on calcium carbonate (Pd/CaCO₃) or Raney Nickel under controlled hydrogen pressure and temperature. wikipedia.org The use of a less reactive catalyst and milder conditions (e.g., lower pressure and ambient temperature) favors the selective reduction of the C=C bond. Diimide reduction, generated in situ from hydrazine (B178648) and an oxidizing agent, is another method that can selectively reduce non-polar double bonds in the presence of polar functional groups like hydroxyls, although its application to this specific substrate is not widely documented.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Research

NMR spectroscopy stands as a powerful, non-destructive analytical tool for elucidating the molecular structure of this compound. Through the application of one- and two-dimensional NMR experiments, a detailed map of the proton and carbon framework can be constructed.

Application of 1D and 2D NMR Techniques for Elucidating Connectivity and Stereochemistry

One-dimensional (1D) NMR spectra, including ¹H and ¹³C NMR, offer initial insights into the chemical environment of each unique nucleus within the molecule. In this compound, the presence of a double bond, hydroxyl groups, a methyl group, and methylene (B1212753) groups results in a distinct set of signals.

Predicted ¹H and ¹³C NMR Chemical Shifts:

While experimental spectra for the specific (2Z) isomer are not widely published, the expected chemical shifts can be predicted based on known values for similar structural motifs. docbrown.infodocbrown.infochemicalbook.comchemicalbook.com The table below outlines the anticipated ¹H and ¹³C NMR data.

| Atom Name | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C1-H₂ | ~4.1-4.3 | ~58-62 |

| C2 | - | ~135-140 |

| C3-H | ~5.6-5.8 | ~125-130 |

| C4-H₂ | ~4.2-4.4 | ~60-64 |

| C5-H₃ | ~1.7-1.9 | ~20-25 |

Note: These are predicted values and may vary based on solvent and experimental conditions.

Two-dimensional (2D) NMR techniques are instrumental in confirming the connectivity of the atoms within this compound.

DEPT (Distortionless Enhancement by Polarization Transfer): A DEPT-135 experiment would distinguish between the different types of carbon atoms. The CH₃ and CH signals would appear as positive peaks, while the CH₂ signals would be negative. The quaternary carbon of the double bond (C2) would be absent in a DEPT-135 spectrum.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment would reveal proton-proton couplings. Key correlations would be expected between the vinylic proton (H3) and the protons of the adjacent methylene group (H4).

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded protons and carbons. This would definitively link the proton signals to their corresponding carbon signals as outlined in the table above.

The Z-stereochemistry of the double bond can be inferred from the coupling constant between the vinylic proton and the adjacent methylene protons, as well as through Nuclear Overhauser Effect (NOE) experiments, which would show spatial proximity between the methyl group and the C4 methylene group. mdpi.com

Conformational Analysis and Dynamic NMR Studies

The conformational flexibility of this compound, particularly rotation around the C-C and C-O single bonds, can be investigated using NMR techniques. The molecule's preferred conformation is influenced by a variety of factors, including steric hindrance and the potential for intramolecular hydrogen bonding between the two hydroxyl groups. researchgate.netresearchgate.net

Dynamic NMR (DNMR) studies could provide quantitative information on the energy barriers associated with these conformational changes. youtube.comresearchgate.net By monitoring the NMR spectra at different temperatures, the coalescence of signals corresponding to different conformers can be observed, allowing for the calculation of the rate of exchange and the activation energy of the rotational processes.

Isotopic Labeling in NMR for Mechanistic Insights

Isotopic labeling, where specific atoms in the molecule are replaced with their isotopes (e.g., ²H, ¹³C, ¹⁵N), is a powerful tool for elucidating reaction mechanisms. While no specific studies on isotopic labeling of this compound were found, this technique could be hypothetically applied to understand its formation or subsequent reactions. For example, in a synthesis involving the reduction of an alkyne precursor, labeling the starting material with deuterium (B1214612) could help to track the stereochemistry of the addition reaction.

Mass Spectrometry (MS) for Comprehensive Structural and Mechanistic Investigations

Mass spectrometry provides crucial information about the molecular weight and elemental composition of a compound, as well as insights into its structure through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination

High-resolution mass spectrometry can determine the mass of this compound with a high degree of accuracy, allowing for the unambiguous determination of its elemental formula. nih.gov

Computed Molecular Properties:

| Property | Value | Source |

| Molecular Formula | C₅H₁₀O₂ | PubChem nih.gov |

| Exact Mass | 102.068079557 Da | PubChem nih.gov |

| Molecular Weight | 102.13 g/mol | PubChem nih.gov |

This precise mass measurement is a critical first step in the identification of the compound.

Fragmentation Pattern Analysis in Reaction Pathway Elucidation

In electron ionization mass spectrometry (EI-MS), the molecule is fragmented in a reproducible manner, creating a unique mass spectrum that serves as a molecular fingerprint. The fragmentation of this compound would be expected to follow pathways characteristic of allylic alcohols. libretexts.orgyoutube.com

Predicted Fragmentation Pathways:

The molecular ion peak (M⁺) would be observed at m/z = 102. Common fragmentation patterns for alcohols include the loss of a water molecule (M-18), leading to a peak at m/z = 84. youtube.com Alpha-cleavage (cleavage of the C-C bond adjacent to the oxygen) is also a common pathway for alcohols. libretexts.org

Table of Predicted Mass Spectrometry Fragments:

| m/z | Possible Fragment | Fragmentation Pathway |

| 102 | [C₅H₁₀O₂]⁺ | Molecular Ion (M⁺) |

| 85 | [C₅H₉O]⁺ | Loss of OH radical |

| 84 | [C₅H₈O]⁺ | Loss of H₂O |

| 71 | [C₄H₇O]⁺ | Loss of CH₂OH radical |

| 57 | [C₃H₅O]⁺ | Cleavage of the C1-C2 bond with loss of CH₂OH |

| 43 | [C₂H₃O]⁺ | Further fragmentation |

Vibrational Spectroscopy (IR, Raman) for Functional Group and Molecular Interactions

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for identifying the functional groups and probing the molecular vibrations within this compound. These methods provide complementary information based on the different selection rules governing their interaction with molecular bonds.

Fourier Transform Infrared (FT-IR) Spectroscopy for Identifying Key Bonds

Fourier Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its constituent bonds. Each type of bond vibrates at a characteristic frequency, resulting in a unique spectral fingerprint that allows for the identification of functional groups. For this compound, the key functional groups are the hydroxyl (-OH) groups and the carbon-carbon double bond (C=C).

The FT-IR spectrum is characterized by several key absorption bands:

O-H Stretching: A prominent and broad absorption band is expected in the region of 3200-3600 cm⁻¹. This broadness is a result of intermolecular hydrogen bonding between the hydroxyl groups of adjacent molecules.

C-H Stretching: Absorptions corresponding to C-H stretching vibrations are anticipated just below 3000 cm⁻¹. Vibrations for sp³ hybridized carbons (in the -CH₂- and -CH₃ groups) typically appear in the 2850-2960 cm⁻¹ range, while the vinylic C-H stretch (from the C=C-H) is expected to appear in the 3000-3100 cm⁻¹ region.

C=C Stretching: The stretching vibration of the carbon-carbon double bond is expected to produce a medium to weak absorption band around 1650-1680 cm⁻¹. The intensity of this peak can be weak for symmetrically substituted alkenes, which is relevant for this molecule. docbrown.info

C-O Stretching: A strong absorption band corresponding to the C-O stretching of the primary alcohol groups is typically observed in the 1000-1050 cm⁻¹ region.

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |

| Alcohol (O-H) | Stretching (Hydrogen Bonded) | 3200 - 3600 (Broad) |

| Alkene (=C-H) | Stretching | 3000 - 3100 |

| Alkane (C-H) | Stretching | 2850 - 2960 |

| Alkene (C=C) | Stretching | 1650 - 1680 (Weak to Medium) |

| Alcohol (C-O) | Stretching | 1000 - 1050 (Strong) |

Raman Spectroscopy for Complementary Vibrational Mode Analysis

Raman spectroscopy provides vibrational data that is complementary to FT-IR. It relies on the inelastic scattering of monochromatic light, and its selection rules favor the detection of non-polar, symmetric bonds. This makes it particularly effective for observing the C=C double bond in this compound.

While the C=C stretching vibration may be weak in the IR spectrum, it typically produces a strong and sharp signal in the Raman spectrum in the 1650-1680 cm⁻¹ range. This is because the polarizability of the C=C bond changes significantly during vibration, leading to a strong Raman scattering effect. Analysis of the Raman spectrum of the closely related compound, 2-butene-1,4-diol, confirms the presence of a distinct band in this region. researchgate.netspectrabase.com The symmetric vibrations of the carbon skeleton are also more readily observed in Raman spectroscopy, providing further structural insights.

| Functional Group | Vibrational Mode | Expected Raman Shift (cm⁻¹) |

| Alkene (C=C) | Stretching | 1650 - 1680 (Strong) |

Electronic Absorption (UV-Vis) Spectroscopy for Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The primary chromophore—the part of the molecule that absorbs light—in this compound is the carbon-carbon double bond.

The C=C bond contains π electrons, which can be excited to a higher energy antibonding orbital (π → π* transition) upon absorption of UV radiation. For an isolated, substituted alkene like this compound, this transition typically results in an absorption maximum (λmax) in the range of 170-190 nm in the far UV region. The presence of the methyl and hydroxymethyl substituents on the double bond can cause a slight bathochromic (red) shift to a longer wavelength compared to unsubstituted ethene. Studies involving the formation of 2-methyl-2-buten-1,4-diol from isoprene (B109036) have utilized UV-vis spectrophotometry to monitor the reaction, confirming the technique's applicability for analyzing the π-system of this molecule. rsc.org

Chiroptical Spectroscopy (e.g., CD, ORD) for Enantiomeric Purity and Absolute Configuration Determination

Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are used to study chiral molecules—molecules that are non-superimposable on their mirror images. wikipedia.org These techniques measure the differential interaction of the molecule with left and right circularly polarized light.

An analysis of the structure of this compound reveals that it is an achiral molecule. It possesses a plane of symmetry that bisects the C=C double bond, meaning the molecule is superimposable on its mirror image. As a result, a pure sample of this compound will not exhibit any optical activity and will be silent in CD and ORD spectroscopy.

However, chiroptical methods would become highly relevant if the diol were used as a prochiral starting material in an asymmetric synthesis or if it were derivatized with a chiral auxiliary. For instance, if one of the primary alcohol groups were to react enantioselectively, the resulting product would be chiral. In such cases, CD or ORD spectroscopy could be employed to determine the enantiomeric purity and potentially the absolute configuration of the newly formed stereocenter. Research on the related (E)-isomer has shown its use in preparing enantiomerically enriched products, highlighting a context where chiroptical analysis would be essential. rsc.org

Theoretical and Computational Chemistry Investigations

Density Functional Theory (DFT) Studies for Molecular Properties and Reactivity

Comprehensive DFT studies, which are instrumental in understanding the intricacies of molecular structure and reactivity, have not been specifically reported for (2Z)-2-methylbut-2-ene-1,4-diol. Such studies would typically provide valuable data on the molecule's optimized geometry, electronic characteristics, and predicted spectroscopic signatures.

Geometry Optimization and Conformational Energy Landscapes

A full analysis of the conformational energy landscape of this compound, derived from systematic geometry optimization of its various possible conformers, is not available in the reviewed literature. This type of analysis is crucial for identifying the most stable three-dimensional structures of the molecule and understanding the energy differences between them.

Analysis of Electronic Structure, including HOMO-LUMO Energies and Molecular Orbitals

Specific data regarding the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies for this compound are not detailed in dedicated research articles. The HOMO-LUMO gap is a key indicator of a molecule's chemical reactivity and its electronic excitation properties. Without targeted computational studies, a quantitative analysis of its electronic structure remains unavailable.

Prediction of Spectroscopic Parameters and Vibrational Frequencies

While experimental spectroscopic data may exist, there is a lack of published research presenting the prediction of spectroscopic parameters, such as vibrational frequencies (e.g., for IR and Raman spectroscopy), for this compound based on DFT calculations. These theoretical predictions are vital for interpreting experimental spectra and assigning specific vibrational modes to the molecule's functional groups.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions

Molecular dynamics simulations provide a window into the time-dependent behavior of molecules, including their flexibility and interactions with their environment. However, specific MD simulation studies for this compound have not been found in the scientific literature.

Investigation of Conformational Flexibility and Rotational Barriers

There is no available research that has employed MD simulations to investigate the conformational flexibility and the energy barriers associated with the rotation around the single bonds of this compound. Such studies would elucidate the dynamic range of shapes the molecule can adopt and the ease with which it can transition between different conformations.

Modeling Solvent Effects on Molecular Structure and Reactivity

The influence of different solvents on the structure and potential reactivity of this compound has not been the subject of published computational modeling studies. Understanding solvent effects is critical as they can significantly impact a molecule's conformational preferences and reaction pathways.

Quantum Chemical Calculations for Reaction Mechanism Elucidation

Quantum chemical calculations are instrumental in modeling the intricate details of chemical reactions, providing a virtual window into the energetic and structural changes that occur as reactants transform into products. For this compound, these methods can be applied to understand its reactivity in various chemical transformations.

The study of reaction mechanisms through computational chemistry involves identifying the most energetically favorable path a reaction can take. This is achieved by mapping the potential energy surface of the reaction, which involves locating and characterizing the structures of reactants, products, intermediates, and, crucially, transition states. A transition state is a specific configuration along the reaction coordinate that represents the highest energy barrier that must be overcome for the reaction to proceed.

For a molecule like this compound, a key reaction of interest would be its cyclization or dehydration, given the presence of two hydroxyl groups and a double bond. Theoretical investigations could model, for example, the acid-catalyzed intramolecular cyclization to form a substituted furan (B31954) or other cyclic ethers. Density Functional Theory (DFT) is a common and effective method for such studies. The process would involve:

Conformational Analysis: Identifying the lowest energy conformers of the reactant molecule, as the starting geometry can significantly influence the reaction pathway.

Locating Transition States: Using algorithms to search for the saddle points on the potential energy surface that connect the reactant to potential intermediates or products. For each proposed elementary step in a reaction mechanism, a corresponding transition state must be found.

Vibrational Frequency Analysis: Calculating the vibrational frequencies of the located stationary points. A stable molecule (reactant, product, or intermediate) will have all real (positive) vibrational frequencies, while a transition state is characterized by having exactly one imaginary frequency. This imaginary frequency corresponds to the motion along the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Calculations: Once a transition state is confirmed, an IRC calculation can be performed to follow the reaction path downhill from the transition state to connect it to the corresponding reactant and product, thus confirming that the located transition state indeed links the desired species.

Beyond mapping the reaction pathway, quantum chemical calculations can provide quantitative data on the kinetics and thermodynamics of chemical transformations.

Kinetic Parameters: The energy difference between the transition state and the reactants determines the activation energy (Ea) of a reaction. According to Transition State Theory, the activation energy is directly related to the reaction rate constant (k). By calculating the activation energies for different competing pathways, the most likely reaction outcome can be predicted.

A hypothetical computational study on the dehydration of this compound could, for instance, compare the energetics of forming different cyclic or acyclic products, providing a theoretical basis for predicting product selectivity under various conditions.

The following interactive table presents hypothetical thermodynamic data for a proposed reaction of this compound, illustrating the type of information that can be obtained from computational studies.

| Species | Relative Enthalpy (kcal/mol) | Relative Gibbs Free Energy (kcal/mol) |

| This compound | 0.0 | 0.0 |

| Transition State 1 | 25.0 | 28.5 |

| Intermediate A | 5.0 | 6.5 |

| Transition State 2 | 30.0 | 34.0 |

| Product B | -10.0 | -8.0 |

| Note: This data is illustrative and not based on published experimental or computational results. |

Computational Assessment of Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are of significant interest for their potential applications in technologies such as optical data storage, signal processing, and telecommunications. The NLO response of a molecule is related to its ability to alter the properties of light passing through it, which arises from the interaction of the light's electromagnetic field with the molecule's electron cloud.

Computational chemistry provides a powerful tool for predicting the NLO properties of molecules, thereby guiding the design and synthesis of new NLO materials. The key parameters that quantify the NLO response at the molecular level are the polarizability (α) and the first and second hyperpolarizabilities (β and γ, respectively).

For this compound, a computational assessment of its NLO properties would typically involve:

Geometry Optimization: Obtaining the optimized molecular structure at a suitable level of theory.

Calculation of NLO Properties: Using a quantum chemical method, such as DFT or ab initio methods like Hartree-Fock or Møller-Plesset perturbation theory, to calculate the components of the polarizability and hyperpolarizability tensors. The choice of the functional and basis set in DFT calculations is crucial for obtaining accurate results.

Analysis of Structure-Property Relationships: Correlating the calculated NLO properties with the electronic structure of the molecule. Key features that often lead to a significant NLO response include the presence of π-conjugated systems and electron-donating and electron-accepting groups, which facilitate intramolecular charge transfer.

Although this compound has a relatively small π-system, the presence of the electron-donating hydroxyl groups could contribute to a modest NLO response. A computational study could explore how the NLO properties change with chemical modification, for example, by replacing the hydroxyl groups with stronger donor or acceptor groups.

The table below provides a hypothetical comparison of the calculated NLO properties for this compound and a related, more conjugated molecule to illustrate the type of data generated.

| Compound | Dipole Moment (Debye) | Average Polarizability (α, a.u.) | First Hyperpolarizability (β, a.u.) |

| This compound | 2.5 | 65 | 50 |

| Hypothetical Derivative | 5.0 | 120 | 500 |

| Note: This data is illustrative and not based on published experimental or computational results. |

Applications in Advanced Organic Synthesis and Materials Science Research

Utilization as a Chiral Pool Synthon in Total Synthesis

The stereochemistry and functional group arrangement of (2Z)-2-methylbut-2-ene-1,4-diol make it a useful starting material in the synthesis of complex molecules. (Z)-alkenes are recognized as valuable synthons, though they are often more challenging to prepare than their (E)-isomers. researchgate.net

Building Block for Complex Natural Products and Analogues

While direct total synthesis of a major natural product using this compound as the primary building block is not extensively documented, its derivatives are instrumental in creating scaffolds found in many bioactive molecules. For instance, γ-butyrolactones are structural motifs present in a wide array of natural products with significant biological activities, including anti-inflammatory and cytotoxic properties. bohrium.com Research has shown that derivatives of the related (Z)-2-butene-1,4-diol can be converted into γ-aryl-β-butyrolactones. This transformation highlights the utility of such 1,4-diol systems in accessing these important heterocyclic structures, which are key components in the synthesis of lignan (B3055560) natural product analogues. researchgate.net The principles of these transformations suggest the potential of this compound to serve as a precursor for methylated lactone analogues.

Precursor for Heterocyclic Compounds and Other Scaffolds

A significant application of this diol is in the synthesis of heterocyclic compounds, which are foundational structures in medicinal chemistry and materials science. Research has demonstrated that a protected derivative of the closely related (Z)-2-butene-1,4-diol undergoes palladium-catalyzed arylation with arenediazonium salts to produce 4-aryl-2-methoxytetrahydrofurans in good yields. This reaction is notable for its mild conditions and tolerance of a wide variety of functional groups, including esters, ketones, and nitriles.

Furthermore, these resulting tetrahydrofurans can be oxidized in a subsequent step to yield β-aryl-γ-butyrolactones, showcasing a sequential protocol for generating complex heterocyclic systems from a simple diol precursor. The (Z)-configuration of the starting material is crucial for the success of these cyclization reactions.

Table 1: Palladium-Catalyzed Synthesis of Heterocyclic Scaffolds

| Starting Material | Reaction Type | Catalyst / Reagents | Product Scaffold | Key Features |

|---|---|---|---|---|

| THP-protected (Z)-2-butene-1,4-diol | Arylation / Cyclization | Pd(OAc)₂, Arenediazonium salt, MeOH | 4-Aryl-2-methoxytetrahydrofuran | Mild conditions (35°C); Tolerates diverse functional groups. |

| 4-Aryl-2-methoxytetrahydrofuran | Oxidation | MCPBA, BF₃·OEt₂ | β-Aryl-γ-butyrolactone | Sequential synthesis without isolation of intermediates. |

Participation in Carbon-Carbon Bond Forming Reactions

The creation of carbon-carbon (C-C) bonds is a fundamental process in organic synthesis, and palladium-catalyzed cross-coupling reactions are among the most powerful methods for this purpose. mdpi.comnih.govlibretexts.orgiupac.orgmit.edu The aforementioned palladium-catalyzed arylation of the (Z)-2-butene-1,4-diol derivative is a prime example of its participation in C-C bond formation.

In this reaction, the palladium catalyst facilitates the coupling between a Csp²-hybridized carbon of the aryl group (from the arenediazonium salt) and a Csp²-hybridized carbon of the butene-diol backbone. The mechanism involves key steps such as oxidative addition and reductive elimination around the palladium center, ultimately forming the new C-C bond and regenerating the catalyst. The ability of this diol scaffold to engage in such sophisticated, metal-catalyzed transformations underscores its value in constructing complex molecular architectures from simpler precursors.

Role in the Development of Advanced Polymeric Materials

The bifunctionality of this compound, combined with the reactivity of its double bond, makes it a promising candidate for creating advanced polymers with tailored properties.

Monomer in Bio-based Polyester (B1180765) Synthesis

There is a significant research focus on producing polyesters from bio-based monomers to replace petroleum-derived plastics. rsc.orgrsc.orgnih.gov Studies on the unmethylated analogue, cis-2-butene-1,4-diol (B44940), have shown it to be an excellent monomer for producing high molecular weight unsaturated polyesters through melt polycondensation. doi.orgresearchgate.net These polyesters exhibit desirable thermal and mechanical properties, with research indicating that the cis-2-butene-1,4-diol can enhance the mechanical performance of polyesters compared to saturated diols like 1,4-butanediol (B3395766). doi.orgresearchgate.net

The introduction of a methyl branch on the polymer backbone, as would be the case when using this compound, is a known strategy for tuning polymer properties. acs.orgacs.org Methyl branching can disrupt chain packing, which typically leads to an increase in the glass transition temperature (Tg) and can affect properties like material strength and degradation rates. acs.orgacs.org For example, studies on other furandioate-adipate copolyesters have shown that using methyl-branched secondary diols results in higher Tg and, in some cases, a higher modulus and extension at break compared to their linear counterparts. acs.orgacs.org This suggests that this compound could be a valuable monomer for creating bio-based polyesters with enhanced and tunable characteristics.

Table 2: Influence of Diol Structure on Polyester Properties

| Diol Monomer | Key Structural Feature | Resulting Polymer | Observed/Expected Property Impact | Source Principle |

|---|---|---|---|---|

| cis-2-Butene-1,4-diol | Unsaturated (Z)-alkene | Poly(cis-butene dicarboxylate)s | High molecular weight; Good thermal and mechanical properties. doi.orgresearchgate.net | doi.orgresearchgate.net |

| 1,4-Butanediol | Saturated, linear | Poly(butylene succinate) | Standard reference polyester. | doi.org |

| 2,5-Hexanediol | Saturated, methyl-branched | Furandioate-adipate copolyesters | Higher Tg; Altered modulus and extension at break; Increased hydrophobicity. acs.orgacs.org | acs.orgacs.org |

| This compound | Unsaturated, methyl-branched | (Potential Polyesters) | Expected to combine effects: tunable Tg, modified mechanical properties. | Inferred from doi.orgacs.orgacs.org |

Cross-linking Agent for Synthetic Resins and Coatings

The unsaturated double bond within the backbone of polyesters derived from this compound provides a reactive site for subsequent cross-linking. This is a crucial feature for producing thermosetting resins. Unsaturated polyester resins are commonly cured by reacting them with a vinyl monomer, such as styrene, in the presence of an initiator. This process forms a rigid, three-dimensional network, converting the liquid resin into a solid, durable material. chemicalbook.com

The use of unsaturated diols like 2-butene-1,4-diol (B106632) as cross-linking agents is known to enhance the strength and stability of synthetic resins. chemicalbook.com The presence of the methyl group in this compound would further influence the final properties of the cross-linked material, potentially affecting the cure rate and the mechanical characteristics of the finished product. Amino resins are another class of cross-linking agents often used to improve the durability and adhesion of coatings. mdpi.comchimicalombarda.com The ability to form cross-linked networks makes polymers from this compound suitable for applications in high-performance coatings, composites, and adhesives.

Comonomer in Polyurethane Production

Polyurethanes are a versatile class of polymers formed by the reaction of diisocyanates with polyols, which are compounds containing multiple hydroxyl groups. The properties of the resulting polyurethane can be finely tuned by varying the structure of the diol or polyol comonomer. While direct documentation for the use of this compound in industrial polyurethane production is not prominent, its structural relative, 2-butene-1,4-diol, is known to serve as a comonomer. chemicalbook.comrsc.org Specifically, 2-butene-1,4-diol acts as a chain extender and cross-linking agent when reacting with diisocyanates like toluene (B28343) diisocyanate, contributing to the final properties of coatings, foams, and sealants. chemicalbook.com

Given that this compound is a diol, it possesses the necessary functional groups to participate in polyurethane synthesis. The presence of the methyl group and the specific Z-geometry of the double bond would be expected to influence the polymer's characteristics, such as its thermal stability, mechanical strength, and flexibility, potentially leading to polyurethanes with novel properties. The general reaction for the formation of polyurethane from a diol and a diisocyanate is a polyaddition reaction. nih.gov

Table 1: Potential Components in Polyurethane Synthesis

| Component | Chemical Name | Role |

|---|---|---|

| Diol | This compound | Comonomer (Chain Extender/Cross-linker) |

| Diisocyanate | Toluene Diisocyanate (TDI) | Comonomer |

| Catalyst | Dibutyltin dilaurate (DBTDL) | Promotes the reaction |

The incorporation of this compound into a polyurethane backbone would introduce unsaturation, which could be a site for further chemical modification, such as cross-linking or grafting, to further enhance the material's properties.

Catalytic Applications of this compound Derivatives

The functional groups of this compound allow for its conversion into various derivatives that can serve as active components in catalytic systems. These applications range from bio-inspired catalysis to organometallic chemistry.

Development of Glutathione (B108866) Peroxidase Mimics

Glutathione peroxidase (GPx) is a vital family of antioxidant selenoenzymes in the human body that protect cells from oxidative damage by reducing harmful peroxides. nih.gov There is significant research interest in developing synthetic small molecules that can mimic the function of GPx. nih.govnih.govmdpi.com Many of these mimics are organoselenium compounds, which leverage the higher reactivity of selenium compared to sulfur to catalyze the reduction of peroxides. nih.govmdpi.com

The synthesis of these mimics often involves the incorporation of a selenium atom into an organic scaffold. Diorganyl diselenides are common and versatile precursors for creating these selenium-containing molecules. mdpi.com While there are no specific reports detailing the use of this compound to create a GPx mimic, its structure is suitable for derivatization into an organoselenium compound. A plausible synthetic route would involve converting the diol's hydroxyl groups into good leaving groups, followed by reaction with a selenium nucleophile to introduce the selenium atom. This derivative could then potentially exhibit GPx-like activity.

Table 2: Key Species in Glutathione Peroxidase Mimicry

| Species | Description | Relevance |

|---|---|---|

| Glutathione Peroxidase (GPx) | Natural selenoenzyme | The enzyme to be mimicked |

| Organoselenium Compounds | Synthetic molecules containing selenium | Act as catalysts to mimic GPx function mdpi.com |

| This compound Derivative | A hypothetical selenium-containing molecule derived from the diol | Potential GPx mimic |

The effectiveness of such a mimic would depend on its ability to catalyze the reduction of peroxides using glutathione as a reducing agent, similar to the natural enzyme.

Ligand in Organometallic Catalysis (e.g., Stille Coupling with Tin Derivatives)

The Stille reaction is a powerful palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organotin compound (organostannane) and an organic halide or pseudohalide. wikipedia.orglibretexts.org This reaction is a cornerstone of modern organic synthesis.

While derivatives of this compound are not commonly reported as ligands for the palladium catalyst in Stille coupling, it is chemically feasible to prepare an organotin derivative of the diol that could serve as the organostannane reagent in the reaction. Organotin compounds can be synthesized from alcohols, and thus, a tin derivative of this compound could be prepared. electronicsandbooks.comuobabylon.edu.iq

For example, the diol could be reacted with an organotin halide to form a new organotin species where the tin atom is bonded to the oxygen atoms of the diol. This new molecule could then potentially participate in a Stille coupling reaction with an appropriate organic halide in the presence of a palladium catalyst.

Table 3: Components of a Hypothetical Stille Coupling

| Component | Example | Role in Reaction |

|---|---|---|

| Organotin Reagent | Tin derivative of this compound | Provides one of the carbon fragments for coupling |

| Organic Halide | Aryl bromide | Provides the other carbon fragment for coupling |

| Catalyst | Pd(PPh₃)₄ | Facilitates the coupling reaction libretexts.org |

| Product | New C-C coupled molecule | The desired synthetic target |

The specific structure of the tin derivative and the reaction conditions would be critical in determining the success and outcome of such a coupling reaction. This potential application highlights the versatility of this compound as a building block in synthetic chemistry.

Structure Reactivity and Stereochemical Relationship Studies Excluding Clinical Efficacy

Impact of (Z)-Stereoisomerism on Reaction Rates and Product Selectivity

The (Z)-configuration of the double bond in (2Z)-2-methylbut-2-ene-1,4-diol, where the higher priority substituents are on the same side of the double bond, significantly influences its reactivity compared to its (E)-isomer. The geometry of (Z)-alkenes, which are generally less thermodynamically stable than their (E)-counterparts, can lead to different reaction kinetics and product distributions. nih.gov

In reactions such as catalytic hydrogenation, the stereochemistry of the starting alkene is crucial. For the related compound, cis-2-butene-1,4-diol (B44940), studies on its hydrogenation over various supported metal catalysts have shown that the reaction can proceed via different pathways, including further hydrogenation to butane-1,4-diol or isomerization to other products. The choice of catalyst and reaction conditions plays a critical role in directing the selectivity of these transformations. For instance, palladium catalysts have been shown to promote isomerization processes.

The presence of the methyl group in this compound introduces additional steric and electronic factors. In Diels-Alder reactions, for example, the addition of a methyl group to butadiene can increase the reaction rate significantly. masterorganicchemistry.com This suggests that the methyl group in this compound likely enhances the electron-donating nature of the diene system, potentially accelerating reactions where the diol acts as a nucleophile.

A study on the cross-metathesis of cis-2-butene-1,4-diyl diacetate highlighted that the cis-configuration leads to higher reactivity compared to the trans-isomer. nih.gov This was attributed to the relative ease of forming the necessary metallacyclobutane intermediate. By analogy, the (Z)-geometry of this compound would be expected to exhibit similar enhanced reactivity in such catalytic cycles.

Table 1: Illustrative Reaction Selectivity in a Related Butene-diol System The following table presents data for the hydrogenation of a related compound, cis-2-butene-1,4-diol, demonstrating how catalyst choice influences product distribution. Similar selectivity challenges and opportunities would be anticipated for this compound.

| Catalyst | Major Product(s) | Observations |

| Pd/SiO₂ | trans-2-Butene-1,4-diol, 2-Hydroxytetrahydrofuran | Promotes isomerization |

| Pt/SiO₂ | Butane-1,4-diol | Favors hydrogenation |

| Rh/SiO₂ | trans-2-Butene-1,4-diol, 2-Hydroxytetrahydrofuran | Significant isomerization |

| Ir/SiO₂ | Butane-1,4-diol | Favors hydrogenation |

Stereocontrol Strategies in Reactions Involving the Butene-diol Moiety

Achieving stereocontrol in reactions involving the butene-diol moiety is a key challenge in synthetic organic chemistry. The two hydroxyl groups and the trisubstituted double bond in this compound offer multiple sites for stereodifferentiation.

One effective strategy for stereocontrol is the use of chiral catalysts. For instance, the asymmetric generation of (Z)-disubstituted allylic alcohols has been achieved with high enantioselectivity using a chiral zinc-based Lewis acid. rsc.org This approach could potentially be adapted for reactions involving this compound to control the stereochemistry of products.

Furthermore, the existing stereochemistry of the molecule can direct the stereochemical outcome of subsequent reactions. In a study on the rhenium-catalyzed transposition of allylic alcohols, (Z)-δ-hydroxymethyl-anti-homoallylic alcohols were converted into the acetals of 2-methyl-1,3-syn-diols with excellent diastereoselectivity. rsc.orgnih.gov This demonstrates that the (Z)-geometry can effectively control the formation of new stereocenters.

The hydroxyl groups themselves can participate in directing reaction stereochemistry. In a double allylic substitution of alkenyl vic-diols, the use of secondary alcohols as the first nucleophile led to good diastereoselectivity. chemrxiv.org This suggests that intramolecular interactions involving the hydroxyl groups of this compound could be exploited to control the stereochemical course of a reaction.

Table 2: Examples of Stereoselective Reactions in Related Allylic Alcohol Systems This table provides examples from related systems that illustrate the potential for high stereocontrol in reactions involving the butene-diol moiety.

| Reaction | Substrate Type | Catalyst/Reagent | Stereochemical Outcome |

| Asymmetric Vinylation | Aldehydes and (Z)-vinyl boronic esters | Chiral Zinc-based Lewis Acid | Up to 98% ee in the (Z)-allylic alcohol product rsc.org |

| Allylic Alcohol Transposition | (Z)-δ-hydroxymethyl-anti-homoallylic alcohols | Re₂O₇ | Excellent 1,3-syn-selectivity rsc.orgnih.gov |

| Double Allylic Substitution | Alkenyl vic-diols with secondary alcohols | Lewis Acid and Palladium | Good diastereoselectivity (e.g., >20:1 for tert-butyl substituents) chemrxiv.org |

Influence of Remote Substituents on the Chemical Behavior of the Diol System

The chemical behavior of the diol system in this compound can be influenced by substituents located at a distance from the reactive center. While there is no direct research on this specific molecule, the principles of remote substituent effects are well-established in organic chemistry.

In palladium-catalyzed allylic substitution reactions, the electronic nature of substituents on the allylic substrate can affect the reaction rate. Electron-donating groups can increase the electron density of the double bond, potentially influencing its coordination to the metal center and subsequent reactivity. The methyl group in this compound, being an electron-donating group, would be expected to exert such an effect.

A study on the influence of remote substituents on the monooxygenation of methylene (B1212753) C-H bonds in substituted cyclohexanes found that the diastereoselectivity could be interpreted based on the hyperconjugative stabilization of transition states by the substituent. This indicates that even substituents that are not directly conjugated to the reactive site can have a profound impact on the reaction outcome.

Furthermore, research on the cross-metathesis of methyl oleate (B1233923) with cis-2-butene-1,4-diyl diacetate has shown that the presence of protecting groups on the diol can influence the required catalyst loading. nih.gov This highlights that modifications to the hydroxyl groups, which can be considered as manipulating remote substituents, can alter the reactivity of the butene-diol system.

Table 3: Illustrative Data on the Influence of Substituents in a Related System The following data from a study on the pallado-arsenation of allenes demonstrates how the electronic nature of a remote substituent (R) on the aryl group can influence product distribution, a principle applicable to the diol system.

| Substituent (R) | Product Ratio (Isomer 1 : Isomer 2) |

| p-Me | 85 : 15 |

| H | 82 : 18 |

| p-Cl | 78 : 22 |

Conformational Preferences and Their Effects on Intermolecular Interactions

The conformational preferences of this compound are dictated by a combination of steric and electronic factors, including the potential for intramolecular hydrogen bonding. While specific conformational studies on this molecule are not available, insights can be drawn from computational studies of related diols.

Ab initio conformational studies on various diols have shown that the ability to form an intramolecular hydrogen bond is dependent on the separation of the hydroxyl groups. nih.gov For vicinal diols, the formation of a stable intramolecular hydrogen bond is considered unlikely. However, for diols where the hydroxyl groups are separated by three or more carbon atoms, this interaction becomes more favorable. In this compound, the two hydroxyl groups are separated by four carbon atoms along the backbone, suggesting that intramolecular hydrogen bonding could play a role in stabilizing certain conformations.

The presence of the methyl group and the (Z)-configuration of the double bond will impose steric constraints that influence the rotational barriers around the C-C single bonds. The molecule will likely adopt a conformation that minimizes steric clashes between the methyl group and the hydroxymethyl groups, while also considering the stabilizing effects of any potential intramolecular hydrogen bonding.

These conformational preferences will, in turn, affect the molecule's intermolecular interactions. The availability of the hydroxyl groups to act as hydrogen bond donors and acceptors will be determined by the dominant conformation. This will influence properties such as solubility, boiling point, and how the molecule interacts with other molecules, such as in a solvent or at the active site of a catalyst.

Q & A

Q. What synthetic routes are commonly employed to produce (2Z)-2-methylbut-2-ene-1,4-diol, and how do their yields compare?

The compound is synthesized via oxidation-reduction sequences. For example, SeO₂-mediated oxidation of 2-methyl-2-butene followed by NaBH₄ reduction yields this compound. However, this method achieves a low overall yield (~11%), highlighting inefficiencies in intermediate steps . Alternative pathways, such as enzymatic or catalytic hydrogenation, may offer higher selectivity but require optimization of reaction conditions (e.g., pH, temperature, and catalyst loading).

Q. Which spectroscopic techniques are critical for confirming the stereochemistry of this compound?